tert-Butyl cinnamylcarbamate

CAS No.: 216959-50-1

Cat. No.: VC2032093

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 216959-50-1 |

|---|---|

| Molecular Formula | C14H19NO2 |

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | tert-butyl N-[(E)-3-phenylprop-2-enyl]carbamate |

| Standard InChI | InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3,(H,15,16)/b10-7+ |

| Standard InChI Key | PMEHNJIKBMQEPP-JXMROGBWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)NC/C=C/C1=CC=CC=C1 |

| SMILES | CC(C)(C)OC(=O)NCC=CC1=CC=CC=C1 |

| Canonical SMILES | CC(C)(C)OC(=O)NCC=CC1=CC=CC=C1 |

Introduction

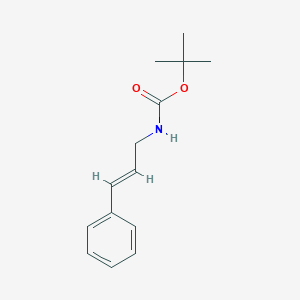

Chemical Identity and Structure

tert-Butyl cinnamylcarbamate, also known by its IUPAC name tert-butyl N-[(E)-3-phenylprop-2-enyl]carbamate, is a white solid organic compound with significant importance in synthetic organic chemistry. The compound features a carbamate functional group connected to a cinnamyl moiety, creating a versatile structure for various chemical applications.

Basic Identification

| Property | Value |

|---|---|

| CAS Numbers | 115270-11-6, 216959-50-1 |

| Molecular Formula | C₁₄H₁₉NO₂ |

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | tert-butyl N-[(E)-3-phenylprop-2-enyl]carbamate |

| Alternative Name | Carbamic acid, N-[(2E)-3-phenyl-2-propen-1-yl]-, 1,1-dimethylethyl ester |

| Standard InChI | InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3,(H,15,16)/b10-7+ |

| Standard InChIKey | PMEHNJIKBMQEPP-JXMROGBWSA-N |

The compound exists primarily in the (E)-configuration, with the phenyl and carbamate groups on opposite sides of the double bond, providing it with specific stereochemical properties that influence its reactivity and applications .

Structural Characteristics

tert-Butyl cinnamylcarbamate contains several key structural components:

-

A phenyl ring attached to a prop-2-enyl chain (cinnamyl group)

-

A carbamate functional group (–NHCOO–)

-

A tert-butyl group that serves as a protecting group for the carbamate function

The presence of the tert-butyl group makes this compound particularly useful as a protected form of cinnamylamine, as the tert-butyloxycarbonyl (Boc) group is widely employed in organic synthesis for amine protection due to its stability under basic conditions and facile removal under acidic conditions.

Physical and Chemical Properties

Physical Properties

While specific physical data for tert-butyl cinnamylcarbamate is limited in the literature, similar carbamate compounds typically exhibit the following characteristics:

| Property | Description |

|---|---|

| Physical State | White solid |

| Solubility | Soluble in common organic solvents (dichloromethane, chloroform, ethyl acetate) |

| Stability | Stable under standard conditions; sensitive to strong acids |

| Melting Point | Not specifically reported, but similar compounds melt between 54-100°C |

Chemical Properties

tert-Butyl cinnamylcarbamate exhibits chemical properties typical of carbamates with additional reactivity due to the cinnamyl group:

-

Hydrolysis: The carbamate group can undergo hydrolysis under acidic conditions, leading to the release of cinnamylamine.

-

Reactivity of the alkene: The carbon-carbon double bond in the cinnamyl group can participate in addition reactions, such as hydrogenation or epoxidation.

-

Protection/Deprotection: Functions as a protected form of cinnamylamine, with the tert-butyl group being removable under acidic conditions (typically using trifluoroacetic acid or HCl in organic solvents) .

-

Base stability: The compound is generally stable under basic conditions, which is a characteristic feature of Boc-protected amines.

Synthesis Methods

Several synthetic approaches have been reported for the preparation of tert-butyl cinnamylcarbamate and related compounds, with key methodologies described below.

N-Boc Protection of Cinnamyl Derivatives

Research has also demonstrated the viability of N-tert-butyloxycarbonylation of amines in glycerol, which could potentially be applied to cinnamyl derivatives. This environmentally friendly approach uses glycerol as a green solvent and has been shown to be effective for various amines .

Applications and Uses

tert-Butyl cinnamylcarbamate has several important applications, particularly in pharmaceutical and organic synthesis.

Pharmaceutical Intermediates

Carbamates, including tert-butyl cinnamylcarbamate, serve as important intermediates in the synthesis of pharmaceuticals. Specifically, they are used in the development of compounds with:

-

Anti-inflammatory properties

-

Anticancer activity

-

Other medicinal applications

The protected amine functionality allows for selective reactions at other positions in complex molecules, making it valuable in multi-step pharmaceutical syntheses.

Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to several factors:

-

The protected amine allows selective functionalization at other reactive sites

-

The carbon-carbon double bond provides a handle for further transformations

-

The phenyl group can undergo various aromatic substitution reactions

-

The tert-butyl group can be selectively removed to reveal the amine functionality

These features make tert-butyl cinnamylcarbamate particularly useful in the synthesis of complex natural products and pharmaceutical compounds .

Research Tool in Stereochemistry

The compound has been utilized in research focused on stereoselective reactions, particularly in the context of iridium-catalyzed allylation reactions. These studies contribute to the development of methods for constructing complex chiral molecules with defined stereochemistry .

Analytical Characterization

Various analytical techniques have been employed to characterize tert-butyl cinnamylcarbamate and related compounds, providing important structural and purity information.

Spectroscopic Data

| Type | Chemical Shift (δ ppm) | Assignment |

|---|---|---|

| ¹H NMR | 7.2-7.4 | Aromatic protons |

| ¹H NMR | 6.2-6.6 | Olefinic protons (CH=CH) |

| ¹H NMR | 4.9-5.5 | NH proton |

| ¹H NMR | 3.8-4.3 | -CH₂NH- |

| ¹H NMR | 1.4-1.5 | tert-butyl protons |

| ¹³C NMR | 155-156 | Carbamate carbonyl |

| ¹³C NMR | 135-139 | Aromatic and olefinic carbons |

| ¹³C NMR | 79-80 | Quaternary carbon of tert-butyl |

| ¹³C NMR | 42-45 | -CH₂NH- |

| ¹³C NMR | 28-29 | tert-butyl methyl carbons |

These assignments are based on similar Boc-protected amines documented in the literature .

Mass Spectrometry

Mass spectrometry typically shows the molecular ion at m/z 233 corresponding to the molecular weight, with fragmentation patterns showing the loss of the tert-butyl group (m/z 177) and other characteristic fragments .

Chromatographic Analysis

High-performance liquid chromatography (HPLC) has been used to analyze the purity of tert-butyl cinnamylcarbamate and to monitor reactions involving this compound. For chiral versions, enantioselective HPLC has been employed to determine enantiomeric excesses, particularly in research focusing on asymmetric synthesis .

Research Findings and Recent Developments

Recent research has explored various aspects of tert-butyl cinnamylcarbamate and related compounds, expanding our understanding of their chemistry and potential applications.

Asymmetric Synthesis

Significant research has focused on developing asymmetric routes to synthesize chiral versions of tert-butyl cinnamylcarbamate. One notable approach involves iridium-catalyzed allylic substitution reactions. These reactions have been conducted using catalysts formed from a mixture of chiral ligands and [Ir(cod)Cl]₂ activated in situ by addition of propylamine .

The direct reaction between carbamates and achiral allylic carbonates forms branched, conveniently protected primary allylic amines with high enantioselectivity. This approach represents an important advancement in the synthesis of chiral building blocks for pharmaceutical development .

Green Chemistry Approaches

Environmentally friendly synthetic approaches for tert-butyloxycarbonylation have been developed, including methods using glycerol as a green solvent. These approaches align with the principles of green chemistry by reducing the use of hazardous solvents and reagents .

The chemoselective N-tert-butyloxycarbonylation of amines in glycerol has shown promising results for various amine substrates, potentially including cinnamylamine. This method offers several advantages:

-

Use of a renewable, biodegradable solvent

-

High yields (typically >90%)

-

Simple reaction conditions

-

Easy product isolation

These green chemistry approaches could be applied to the synthesis of tert-butyl cinnamylcarbamate, offering more sustainable production methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume